Chloroacetyl chloride

Catalog No.
S571116
CAS No.
79-04-9
M.F
C2H2Cl2O
ClCH2COCl
C2H2Cl2O
M. Wt
112.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroacetyl chloride

CAS Number

79-04-9

Product Name

Chloroacetyl chloride

IUPAC Name

2-chloroacetyl chloride

Molecular Formula

C2H2Cl2O
ClCH2COCl
C2H2Cl2O

Molecular Weight

112.94 g/mol

InChI

InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2

InChI Key

VGCXGMAHQTYDJK-UHFFFAOYSA-N

SMILES

C(C(=O)Cl)Cl

Solubility

Decomposes (NIOSH, 2016)
Decomposed by water
Initially insoluble in water, however a slow reaction at the water-chloroacetyl chloride interface produces chloroacetic acid. When sufficient acid is formed to solubilize the two phases, a violent reaction forming chloroacetic acid and HCl occurs.
Miscible with ethyl ether; soluble in acetone, carbon tetrachloride.
Miscible with acetone and benzene.
Solubility in water: reaction
Decomposes

Synonyms

Chloroacetic Acid Chloride; Chloroacetic Chloride; Chloroethanoyl Chloride; Monochloroacetyl Chloride;

Canonical SMILES

C(C(=O)Cl)Cl

Chloroacetyl chloride is a chlorinated acyl chloride with the chemical formula C₂HCl₃O. It is a colorless to light yellow liquid known for its sharp, irritating odor. This compound is classified as a bifunctional molecule, possessing both an acyl chloride group and a chloro group, which makes it an important building block in organic synthesis. Chloroacetyl chloride is primarily used in the production of various herbicides and other chemical intermediates, making it significant in agricultural and pharmaceutical industries .

Chloroacetyl chloride is a highly hazardous compound and requires strict safety measures when handling. Here are some key safety concerns:

  • Toxicity: Chloroacetyl chloride is toxic if swallowed, inhaled, or absorbed through the skin. It can cause severe skin burns, eye damage, lung damage, and other health problems [, ].
  • Corrosivity: It reacts violently with water, releasing corrosive hydrochloric acid fumes [].
  • Reactivity: Reacts vigorously with alcohols, powdered metals, and many organic compounds, posing a fire and explosion hazard [].

Synthesis:

Chloroacetyl chloride is a valuable reagent in organic synthesis, particularly for introducing the chloroacetyl group (-CH2COCl) into various organic molecules. This functional group can participate in various reactions, leading to the formation of diverse compounds. Studies have utilized chloroacetyl chloride for the synthesis of:

  • Heterocyclic compounds: These are organic molecules containing atoms from different elements in their rings. Chloroacetyl chloride has been used to synthesize quinoline derivatives with antileishmanial activity [].
  • Modified polymers: Researchers have employed chloroacetyl chloride to modify the surface properties of poly(glycidyl methacrylate) [].

Biological Studies:

While not directly used in applications involving living organisms, chloroacetyl chloride has played a role in:

  • Understanding the metabolism of chloroacetamide herbicides: In vitro studies have used chloroacetyl chloride to explore how human and rat liver microsomes metabolize these herbicides.
Due to its reactive acyl chloride functionality. It can:

  • Form esters and amides: The acyl chloride can react with alcohols and amines to produce esters and amides, respectively.
  • React with trialkyl phosphites: This reaction leads to the formation of substituted vinyl esters of phosphoric acid .
  • Synthesize phenacyl chloride: It can be utilized in a Friedel-Crafts acylation reaction to synthesize phenacyl chloride, which is also used as a tear gas .

The reactivity of chloroacetyl chloride with water is notable; it reacts vigorously to produce hydrogen chloride, making it hazardous when exposed to moisture .

Chloroacetyl chloride can be synthesized through several methods:

  • Carbonylation of methylene chloride: This industrial method involves the reaction of methylene chloride with carbon monoxide in the presence of a catalyst.
  • Oxidation of vinylidene chloride: Another synthetic route involves oxidizing vinylidene chloride.
  • Addition of chlorine to ketene: Chlorine gas can be added to ketene to produce chloroacetyl chloride.
  • Reaction of chloroacetic acid with thionyl chloride or phosphorus pentachloride: These reagents can convert chloroacetic acid into chloroacetyl chloride .

Chloroacetyl chloride is primarily used as an intermediate in the synthesis of:

  • Herbicides: It plays a crucial role in producing herbicides within the chloroacetanilide family, such as metolachlor, acetochlor, alachlor, and butachlor.
  • Pharmaceuticals: It is used in synthesizing various pharmaceutical compounds, including local anesthetics and antidepressants like venlafaxine .

Due to its highly reactive nature, interaction studies involving chloroacetyl chloride focus on its reactivity with nucleophiles such as alcohols and amines. These interactions often result in the formation of hydrochloric acid as a byproduct, which necessitates careful handling and safety precautions during laboratory procedures .

Studies have also investigated its reaction pathways when combined with other compounds under various conditions, revealing insights into its potential applications in synthetic organic chemistry .

Chloroacetyl chloride shares similarities with several other compounds due to its functional groups. Here are some comparable compounds:

CompoundStructure TypeUnique Features
Acetyl chlorideAcyl chlorideLess reactive than chloroacetyl chloride; lacks chlorine substitution.
Phenacyl chlorideAcyl halideUsed as a tear gas; derived from chloroacetyl chloride.
Trichloroacetyl chlorideTrichloro compoundMore reactive due to three chlorine atoms; used in similar applications but poses higher toxicity risks.
Chloroacetic acidCarboxylic acidContains a carboxylic group; less reactive than chloroacetyl chloride but used in similar synthetic pathways.

Chloroacetyl chloride's unique bifunctionality allows it to participate in diverse reactions that other similar compounds may not facilitate as effectively .

Traditional Synthetic Routes

Chlorination of Acetyl Chloride and Related Precursors

The chlorination of acetyl chloride represents one of the fundamental approaches to chloroacetyl chloride synthesis, involving the direct introduction of chlorine atoms into the acetyl chloride structure. This method operates through a countercurrent reaction mechanism where acetyl chloride in vapor form reacts with liquefied monochloroacetic acid under controlled temperature conditions. The process requires precise temperature management, typically maintained between 110°C and 180°C, with optimal performance achieved in the range of 110°C to 180°C. The reaction proceeds in the presence of hydrogen chloride gas, which facilitates the formation of chloroacetyl chloride while maintaining stoichiometric proportions or utilizing a molar excess of monochloroacetic acid.

The reaction mechanism involves acetyl chloride flowing upward through the reaction zone while monochloroacetic acid flows downward, creating an efficient mass transfer environment that maximizes contact between reactants. This countercurrent configuration enhances reaction efficiency by ensuring optimal mixing and heat transfer throughout the process. The resulting mixture contains chloroacetyl chloride and unreacted acetyl chloride, which requires subsequent separation through distillation processes to obtain pure chloroacetyl chloride product.

Alternative approaches to chlorination involve the direct addition of chlorine to ketene, which provides another pathway for chloroacetyl chloride synthesis. The reaction between ketene and chlorine operates effectively at elevated temperatures, typically between 100°C and 200°C, with optimal conditions achieved between 180°C and 190°C. This process requires careful control of reaction stoichiometry, employing a molar excess of ketene relative to chlorine to minimize formation of undesired dichloroacetyl chloride byproducts. The reaction demonstrates strong exothermic characteristics, necessitating appropriate temperature control systems to maintain optimal reaction conditions.

Carbonylation of Methylene Chloride and Vinylidene Chloride Oxidation

Carbonylation of methylene chloride constitutes a significant industrial process for chloroacetyl chloride production, utilizing carbon monoxide as a key reactant in the presence of specialized catalysts. This method involves the reaction of methylene chloride with carbon monoxide under controlled pressure and temperature conditions, typically requiring elevated pressures to ensure adequate reaction rates and yields. The process demonstrates particular advantages in terms of raw material availability and cost-effectiveness, as methylene chloride represents a readily accessible starting material in industrial settings.

The oxidation of vinylidene chloride provides another established route to chloroacetyl chloride synthesis, operating through controlled oxidation reactions that convert the vinyl halide structure to the desired acyl chloride product. This process utilizes vinylidene chloride and oxygen as primary raw materials, with the oxidation reaction characterized by highly exothermic properties that generate significant heat. Current industrial implementations employ cooling tower water systems to manage the thermal load generated during the reaction, ensuring temperature control and reaction stability.

The vinylidene chloride oxidation process produces various byproducts that require careful management and separation. These byproducts exit the process primarily through two sources: vent gases from the reactors and overhead tars from distillation operations. The formation of these byproducts represents approximately 18% of total waste generation in chloroacetyl chloride production facilities, highlighting the importance of effective waste management strategies. The process requires sophisticated distillation systems to separate chloroacetyl chloride from reaction byproducts and unreacted starting materials.

Phosgene-Based Reactions with Chloroacetic Acid

Phosgene-based synthesis represents a well-established method for chloroacetyl chloride production, utilizing the reaction between chloroacetic acid and phosgene under carefully controlled conditions. The reaction typically proceeds in liquid state at temperatures around 110°C under elevated pressure, with catalyst systems employed to enhance reaction rates and selectivity. This process demonstrates particular effectiveness due to the high reactivity of phosgene toward carboxylic acid functionality, facilitating efficient conversion of chloroacetic acid to the corresponding acyl chloride.

The phosgene-based process requires specialized equipment and handling procedures due to the highly toxic nature of phosgene gas. Industrial implementations typically employ "on demand" production strategies where phosgene is generated and consumed within the same facility, minimizing storage requirements and associated risks. This approach maintains equivalent rates of phosgene production and consumption, keeping system inventory at minimal levels while ensuring continuous operation.

Alternative reagents for converting chloroacetic acid to chloroacetyl chloride include thionyl chloride, phosphorus pentachloride, and phosphorus oxychloride, each offering distinct advantages in specific applications. Thionyl chloride demonstrates particular utility due to its ability to generate gaseous byproducts that can be readily separated from the desired product. The reaction mechanism involves nucleophilic attack on thionyl chloride, followed by elimination of sulfur dioxide and hydrogen chloride to yield the acyl chloride product.

Green Chemistry and Sustainable Production

Sulfur Monochloride Utilization in Chlorination Reactions

Sulfur monochloride utilization represents an innovative approach to sustainable chloroacetyl chloride production, offering significant environmental and economic advantages compared to traditional chlorination methods. The process employs sulfur monochloride as both a chlorinating agent and a recyclable component within the production system. This methodology demonstrates the principles of green chemistry by minimizing waste generation and maximizing resource utilization through integrated reaction and separation processes.

The sulfur monochloride process operates through a series of interconnected reactions where monochloroacetic acid and sulfur monochloride react with chlorine to produce chloroacetyl chloride. The reaction system incorporates sulfur and sulfur monochloride in variable proportions, with optimal sulfur content ranging from 30% to 65% by mass. This flexibility allows for process optimization based on feedstock availability and economic considerations.

During the chlorination reaction, the system generates mixed gases containing hydrogen chloride, sulfur dioxide, and excess chlorine, which require comprehensive purification treatment. The purification process involves multiple absorption stages utilizing sulfur monochloride-based absorption systems to recover valuable components including chlorine, sulfur dichloride, chloroacetyl chloride, and monochloroacetic acid. These recovered materials are subsequently recycled back into the production process, demonstrating excellent resource efficiency.

The absorption reactor system employs sulfur monochloride solutions containing 40% to 50% sulfur monochloride with added sulfur powder comprising 50% to 60% of the total mass. The system operates at temperatures around 65°C with continuous stirring to ensure complete dissolution of sulfur in the sulfur monochloride medium. Temperature control is critical as the reactions are highly exothermic, requiring cooling systems to maintain optimal operating conditions.

Recycling Mother Liquor from Monochloroacetic Acid Production

Mother liquor recycling from monochloroacetic acid production represents a significant advancement in sustainable chemical manufacturing, addressing both waste reduction and resource recovery objectives. The spent mother liquor contains substantial quantities of monochloroacetic acid, dichloroacetic acid, acetic acid, and trace amounts of trichloroacetic acid and acetyl chloride. This complex mixture, classified as hazardous waste under environmental regulations, presents opportunities for value recovery through advanced separation and purification processes.

The recycling process begins with the recovery of monochloroacetic acid from the spent mother liquor through specialized distillation techniques. Initial processing involves atmospheric distillation to remove acetic acid and low-boiling-point substances, followed by vacuum distillation under controlled pressure conditions. The process typically operates at pressures of 100 mmHg and temperatures between 100°C and 115°C to achieve effective separation while minimizing thermal degradation.

ComponentTypical ConcentrationRecovery MethodPurity Achieved
Monochloroacetic Acid45-55%Vacuum Distillation98.2%
Dichloroacetic Acid15-25%Fractional Separation95.0%
Acetic Acid10-15%Atmospheric Distillation99.5%
Trichloroacetic Acid2-5%Crystallization97.0%

The recovered monochloroacetic acid undergoes further processing to produce chloroacetyl chloride through reaction with sulfur monochloride and chlorine. This reaction generates hydrogen chloride and sulfur dioxide as gaseous byproducts, which are captured and processed to produce commercial-grade hydrochloric acid and sodium sulfite products. The integration of mother liquor recycling with chloroacetyl chloride production demonstrates excellent environmental performance while maintaining economic viability.

Phase-Transfer Catalysts in Continuous Processes

Phase-transfer catalysis represents a transformative approach to chloroacetyl chloride synthesis, enabling efficient reactions between immiscible reactants while providing significant process advantages. The methodology employs specialized catalysts that facilitate the transfer of ionic species across phase boundaries, enabling reactions that would otherwise be impractical or impossible. Phase-transfer catalysts demonstrate particular effectiveness in chloroacetyl chloride synthesis applications involving nucleophilic substitution reactions and related transformations.

The phase-transfer catalysis mechanism operates through the formation of ion pairs that are soluble in organic phases, allowing anionic reagents to react with organic substrates in non-aqueous environments. The catalyst facilitates the extraction of anions from aqueous phases into organic phases where they maintain high reactivity due to reduced solvation. This mechanism enables reactions to proceed under mild conditions with improved selectivity and reduced byproduct formation.

Common phase-transfer catalysts employed in chloroacetyl chloride synthesis include quaternary ammonium salts, phosphonium salts, polyethylene glycols, and crown ethers. Each catalyst type offers distinct advantages depending on the specific reaction requirements and operating conditions. Quaternary ammonium salts demonstrate excellent stability and activity across a wide range of reaction conditions, while crown ethers provide superior selectivity for specific ionic species.

Catalyst TypeActivity LevelStabilityCostRecovery Potential
Quaternary Ammonium SaltsHighExcellentModerateGood
Phosphonium SaltsHighGoodModerateGood
Crown EthersModerateExcellentHighExcellent
Polyethylene GlycolsModerateGoodLowFair

The implementation of phase-transfer catalysis in continuous processes requires careful consideration of catalyst recovery and recycling strategies. Effective catalyst recovery systems enable multiple reuse cycles, significantly reducing operating costs and environmental impact. Advanced separation techniques, including membrane-based separations and specialized distillation systems, facilitate efficient catalyst recovery while maintaining product purity.

Recovery of Byproducts (Sulfur Dichloride, Chlorine Gas)

Byproduct recovery systems play a crucial role in sustainable chloroacetyl chloride production, converting waste streams into valuable commercial products while minimizing environmental impact. The recovery of sulfur dichloride and chlorine gas from chloroacetyl chloride synthesis operations demonstrates the principles of circular chemistry, where waste products become feedstocks for other chemical processes. These recovery systems require sophisticated separation and purification technologies to achieve commercial-grade product specifications.

Sulfur dichloride recovery operates through selective absorption and separation processes that capitalize on the distinct physical and chemical properties of different sulfur-containing compounds. The recovery system employs multi-stage absorption units that selectively capture sulfur dichloride while allowing other gases to pass through for further processing. The recovered sulfur dichloride undergoes purification through distillation processes that remove trace impurities and achieve commercial specifications.

Chlorine gas recovery systems utilize similar principles but require specialized handling procedures due to the corrosive and reactive nature of chlorine. The recovery process employs absorption systems that capture chlorine gas from reaction off-gases, followed by purification and concentration steps to produce commercial-grade chlorine products. These systems incorporate safety features including emergency neutralization capabilities and leak detection systems to ensure safe operation.

The economic benefits of byproduct recovery are substantial, with recovered sulfur dichloride and chlorine representing significant value streams that improve overall process economics. Recovery efficiencies typically exceed 95% for both sulfur dichloride and chlorine, demonstrating the effectiveness of modern separation technologies. The recovered products find applications in various chemical synthesis processes, creating additional revenue streams while reducing waste disposal costs.

ByproductRecovery EfficiencyCommercial ValuePrimary Applications
Sulfur Dichloride95-98%HighChlorination Reactions, Chemical Synthesis
Chlorine Gas96-99%HighWater Treatment, Chemical Manufacturing
Hydrogen Chloride98-99%ModerateAcid Production, Metal Processing
Sulfur Dioxide94-97%ModerateSulfuric Acid Production, Preservation

The integration of byproduct recovery systems with chloroacetyl chloride production requires careful process design and optimization to ensure compatibility between recovery operations and primary synthesis processes. Advanced process control systems monitor recovery efficiency and product quality in real-time, enabling rapid adjustments to maintain optimal performance. These integrated systems demonstrate the potential for chemical manufacturing to achieve both environmental sustainability and economic competitiveness through innovative process design and implementation.

Herbicide and Pesticide Synthesis

Chloroacetanilide Herbicides (Alachlor, Butachlor, Metolachlor)

CAC's primary industrial application lies in synthesizing chloroacetanilide herbicides through sequential acylation and alkylation steps. The general synthesis involves reacting CAC with substituted anilines to form chloroacetamide intermediates, followed by methoxymethylation:

Table 1: Synthesis Pathways for Major Chloroacetanilide Herbicides

HerbicideAniline ReactantFinal Modification StepAnnual Production (Est.)
Metolachlor2-Ethyl-6-methylanilineMethoxymethylation60 million lbs [1]
Alachlor2,6-DiethylanilineMethoxymethylation25 million lbs [2]
Butachlor2,6-DiethylanilineButoxymethylation15 million lbs [2]

For S-metolachlor synthesis, manufacturers employ enantioselective routes starting from (R)-methyl lactate. The process involves mesylation, amination with 2-methyl-6-ethylaniline, and final acylation with CAC to achieve 90-93% enantiomeric excess [3] [6].

Mechanisms of Herbicidal Action and Metabolic Pathways

Chloroacetanilides inhibit plant growth through alkylation of cysteine residues in vital plant proteins, particularly those involved in fatty acid elongation and glutathione metabolism [5]. The chlorine atom in CAC-derived herbicides facilitates nucleophilic displacement by thiol groups, forming covalent adducts that disrupt enzyme function.

In mammalian systems, cytochrome P450 3A4 metabolizes alachlor via N-dealkylation to produce 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), a precursor to the carcinogenic diethylbenzoquinone imine (DEBQI) [4]. This metabolic pathway underscores the importance of CAC's chlorine substituent in both herbicidal activity and environmental persistence.

Pharmaceutical Intermediates

Local Anesthetics (Lidocaine, Benzocaine)

CAC enables efficient synthesis of amide-type anesthetics through its reaction with aromatic amines. Lidocaine production demonstrates this process:

  • CAC acylates 2,6-dimethylaniline to form 2-chloro-N-(2,6-dimethylphenyl)acetamide
  • Displacement of chlorine with diethylamine yields lidocaine [1]

This two-step process achieves yields >85% under optimized conditions. Similarly, benzocaine derivatives utilize CAC for N-acylation of 4-aminobenzoic acid esters.

Adrenergic Agents (Epinephrine)

While not directly used in epinephrine synthesis, CAC derivatives contribute to precursor manufacturing. The chlorinated methyl group facilitates introduction of ethanolamine side chains through nucleophilic substitution, a critical step in β-adrenergic agonist synthesis.

Antipsychotics and Anxiolytics (Diazepam Derivatives)

CAC participates in synthesizing venlafaxine precursors via Friedel-Crafts acylation of anisole. The reaction forms 2-chloro-1-(4-methoxyphenyl)ethanone, which undergoes amination to create the drug's bicyclic core [1]. Diazepam analogues similarly utilize CAC-derived ketones in benzodiazepine ring formation.

Functional Group Transformations

Acylation Reactions with Amines and Alcohols

CAC's acyl chloride group reacts exothermically with nucleophiles:

  • Amines: Forms chloroacetamides (R-NHCOCH2Cl) at 0-5°C [2]
  • Alcohols: Produces chloroacetate esters (ROCOCH2Cl) with pyridine catalysis

These reactions maintain the chlorinated methyl group for subsequent transformations. Industrial scale processes achieve >95% conversion using stoichiometric triethylamine as acid scavenger [6].

Nucleophilic Substitution at Chlorinated Methyl Group

The chlorine atom undergoes displacement reactions with:

  • Thiols: Forms sulfides for protease inhibitor synthesis
  • Amines: Creates secondary amines in drug discovery libraries
  • Alkoxides: Generates ether linkages in polymer chemistry

Reactivity follows the trend: SH > NH2 > OH, with complete conversion achievable in polar aprotic solvents like DMF [5].

Friedel-Crafts Acylations for Aromatic Compounds

CAC serves as an efficient acylating agent in AlCl3-catalyzed Friedel-Crafts reactions:

$$ \text{Ar-H + ClCOCH2Cl} \xrightarrow{\text{AlCl}_3} \text{Ar-CO-CH2Cl + HCl} $$

This method produces phenacyl chlorides like C6H5COCH2Cl, precursors to tear gases and pharmaceutical intermediates [1] [2]. Electron-rich arenes such as anisole react preferentially at the para position with 80-90% regioselectivity.

Physical Description

Chloroacetyl chloride appears as a colorless to light yellow liquid with a very pungent odor. Very toxic by inhalation. Corrosive to metals and tissue.
Liquid
COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
Colorless to yellowish liquid with a strong, pungent odor.

Color/Form

Liquid
Colorless liquid
Water-white liquid
Colorless to yellowish liquid.

XLogP3

1.4

Boiling Point

221 °F at 760 mm Hg (USCG, 1999)
106.0 °C
106 °C
223°F

Flash Point

100 °C (212 °F) - closed cup

Vapor Density

Relative vapor density (air = 1): 3.9

Density

1.42 at 68 °F (USCG, 1999)
1.4202 g/cu cm at 20 °C
Relative density (water = 1): 1.4
1.42

Odor

Sharp, pungent, irritating
Strong, pungent odor.

Melting Point

-8.5 °F (USCG, 1999)
-22.0 °C
-21.7 °C
-21.8 °C
-8.5°F
-7°F

UNII

K5UML06YUO

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Use and Manufacturing

IDENTIFICATION: Chloroacetyl chloride is a colorless to yellowish liquid. It has a pungent, irritating smell. It rapidly brakes down in water to form chloroacetic acid and hydrochloric acid. USE: Chloroacetyl chloride is used as a reactive intermediate in the production of chemicals including adrenalin, diazepam, chloroacetophenone, chloroacetate esters, chloroacetic anhydride, tear gas agents and herbicides. EXPOSURE: Workers who produce or use chloroacetyl chloride may breathe in vapors or have direct skin contact. Because it rapidly breaks down, the general population is not expected to be exposed. If chloroacetyl chloride is released to the environment, it will react rapidly with water to form chloroacetic acid and hydrochloric acid. Because of this rapid break down, volatilization from moist soil and water, adsorption, biodegradation, and accumulation in fish are not expected. It will be broken down in air by reaction with hydroxyl radicals. It may be broken down in the air by sunlight. RISK: Chloroacetyl chloride vapors are extremely irritating. Eye and lung irritation, excessive tear production, shortness of breath, blue skin color, cough, and stomach upset have been reported following exposure to vapors in the air. Skin contact can cause a rash or burn. Data on the potential for chloroacetyl chloride to produce other toxic effects in humans were not available. Lesions of the respiratory tract and decreased body weight were observed in laboratory animals exposed to low levels of chloroacetyl chloride vapor. Some animals died. Data on the potential for chloroacetyl chloride to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for chloroacetyl chloride to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

19 mm Hg (NIOSH, 2016)
25.20 mmHg
25.2 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 2.5
19 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

79-04-9

Wikipedia

Chloroacetyl chloride

Use Classification

Fire Hazards -> Corrosives, Reactive - 1st degree

Methods of Manufacturing

Chloroacetyl chloride is usually manufactured from chloroacetic acid by reaction with phosphorus trichloride, thionyl chloride, sulfuryl chloride, or phosgene. It is also obtained by chlorination of acetyl chloride in the presence of stronger aliphatic acids, preferably chloroacetic acids, or from sodium chloroacetate and the usual chlorinating agents.
Manufactured by reaction of chloroacetic acid with chlorinating agents such as phosphorus oxychloride, phosphorus trichloride, sulfuryl chloride or phosgene. Various catalysts have been used to promote the reaction. Chloroacetyl chloride is also produced by chlorination of acetyl chloride, the oxidation of 1,1-dichloroethene, and the addition of chlorine to ketene..
Preparation from chloroacetic acid and benzoyl chloride ... ; by chlorination of ketene ... ; Prill, United States patent 2889365 (1959 to Monsanto); from chloroacetic acid and pyrocatechylphosphorus trichloride ... . Manufactured from chloroacetic acid and POCl2: MacKenzie, Morris, United States patent 2848491 (1958 to Dow); from ketene: Prill, United States patent 2889365 (1959 to Monsanto).
(1) Action of chlorine on acetyl chloride in sunlight. (2) Dropping phosphorus trichloride on chloroacetic acid.

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Acetyl chloride, 2-chloro-: ACTIVE
Chloroacetyl chloride is usually manufactured from chloroacetic acid by reaction with phosphorus trichloride, thionyl chloride, sulfuryl chloride, or phosgene. It is also obtained by chlorination of acetyl chloride in the presence of stronger aliphatic acids, preferably chloroacetic acids, or from sodium chloroacetate and the usual chlorinating agents.

Analytic Laboratory Methods

A gas chromatographic procedure has been developed for the trace determination of chloroacetyl chloride (CAC) and two of its impurities: methyl chloroacetate (MCA) and chloroacetic acid (CAA). All three compounds are derivatized using piperidine in dichloroethane prior to their analysis via gas chromatography coupled with a flame ionization detection (GC-FID). Recoveries of each compound were assessed in two different pharmaceutical matrices (intermediate and final active pharmaceutical ingredient) and ranged from 75 to 125%. The limit of quantitation has been determined to be 0.10% wt/wt for CAA and 0.03% wt/wt for CAC and MCA. The linearity ranged from 0.03 to 5.00% wt/wt for CAC and MCA and from 0.10 to 5.00% wt/wt for CAA, with correlation coefficients from 0.9995 to 1.0000. Repeatability was evaluated at LOQ and at 5.00% wt/wt and was found to be between 1.4-3.0%.
A simple and rapid capillary zone electrophoretic method was developed for determining dimethyl sulfate a possible human carcinogen and mutagen and chloroacetyl chloride a potential genotoxic agent at trace levels in pharmaceutical drug substances by indirect photometric detection. A systematic screening of various anionic probes was performed to obtain the best separation conditions and sensitivity. High sensitivities with low quantification and detection levels were achieved for dimethylsulfate and chloroacetyl chloride using a background electrolyte (BGE) containing 5 mM pyridine dicarboxylic acid as the probe ion. The method is specific, precise and accurate for the two genotoxins. The optimized method was validated for specificity, precision, linearity, accuracy and stability in solution. Calibration curves were linear (R>0.999) for both dimethylsulfate and chloroacetyl chloride in the range LOQ - 300% of nominal concentrations. The CE method was effectively implemented for estimating dimethylsulfate and chloroacetyl chloride in two different active pharmaceutical ingredients (APIs).
Determination of chloroacetyl chloride in air by ion chromatography.
Analysis by HPLC using acetonitrile as the mobile phase and UV detection, XAD-7 tube with 1-(2-pyridyl)piperazine; detection limit of 4.8 ug/cu m.

Storage Conditions

Store under nitrogen. Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Keep away from water. Never allow product to get in contact with water during storage. Hydrolyzes readily.
Store in a cool, dry, well-ventilated location. Separate from combustibles, alkalies, alcohols.
Protect from moisture.

Stability Shelf Life

May decompose on exposure to moist air or water. Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Novel 25-hydroxyprotopanaxadiol derivatives incorporating chloroacetyl chloride and their anti-tumor evaluation

Fan-Zhi Qu, Ya-Fei Liu, Jia-Qing Cao, Xu-De Wang, Xiao-Shu Zhang, Chen Zhao, Yu-Qing Zhao
PMID: 25453794   DOI: 10.1016/j.bmcl.2014.10.050

Abstract

In the current work, 12 novel 25-hydroxyprotopanaxadiol (25-OH-PPD) derivatives were synthesized by reacting with chloroacetyl chloride. And their in vitro antitumor activities were evaluated on six human tumor cell lines by MTT assay. The results demonstrated that, as compared with 25-OH-PPD, compounds 4, 6 and 7 exhibited higher cytotoxic activity on all tested cell lines. Of them, compound 4 showed strongly inhibition against MCF-7, HCT-116 and Lovo cells with IC50 values of 1.7, 1.6 and 2.1 μM, respectively. The IC₅₀ values of compound 6 against HCT-116 and 7 against MCF-7 were the lowest (1.2 and 1.6 μM, respectively). It was also noted that compound 4 showed a 20- to 100-fold greater growth inhibition than ginsenoside-Rg₃ (an anti-cancer regular drug in China). In conclusion, the data revealed that compounds 4, 6 and 7 were potential candidates for anti-tumor treatment and may be useful for the development of novel antiproliferative agents.


Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography

Marie-France Morissette, Larry Wigman, Jerry Tso
PMID: 28965050   DOI: 10.1016/j.jpba.2017.09.026

Abstract

A gas chromatographic procedure has been developed for the trace determination of chloroacetyl chloride (CAC) and two of its impurities: methyl chloroacetate (MCA) and chloroacetic acid (CAA). All three compounds are derivatized using piperidine in dichloroethane prior to their analysis via gas chromatography coupled with a flame ionization detection (GC-FID). Recoveries of each compound were assessed in two different pharmaceutical matrices (intermediate and final active pharmaceutical ingredient) and ranged from 75 to 125%. The limit of quantitation has been determined to be 0.10% wt/wt for CAA and 0.03% wt/wt for CAC and MCA. The linearity ranged from 0.03 to 5.00% wt/wt for CAC and MCA and from 0.10 to 5.00% wt/wt for CAA, with correlation coefficients from 0.9995 to 1.0000. Repeatability was evaluated at LOQ and at 5.00% wt/wt and was found to be between 1.4-3.0%.


A validated CE method for determining dimethylsulfate a carcinogen and chloroacetyl chloride a potential genotoxin at trace levels in drug substances

Muzaffar Khan, K Jayasree, K V S R Krishna Reddy, P K Dubey
PMID: 22014653   DOI: 10.1016/j.jpba.2011.09.019

Abstract

A simple and rapid capillary zone electrophoretic method was developed for determining dimethyl sulfate a possible human carcinogen and mutagen and chloroacetyl chloride a potential genotoxic agent at trace levels in pharmaceutical drug substances by indirect photometric detection. A systematic screening of various anionic probes was performed to obtain the best separation conditions and sensitivity. High sensitivities with low quantification and detection levels were achieved for dimethylsulfate and chloroacetyl chloride using a background electrolyte (BGE) containing 5 mM pyridine dicarboxylic acid as the probe ion. The method is specific, precise and accurate for the two genotoxins. The optimized method was validated for specificity, precision, linearity, accuracy and stability in solution. Calibration curves were linear (R>0.999) for both dimethylsulfate and chloroacetyl chloride in the range LOQ - 300% of nominal concentrations. The CE method was effectively implemented for estimating dimethylsulfate and chloroacetyl chloride in two different active pharmaceutical ingredients (APIs).


Design and synthesis of four steroid-oxirane derivatives using some chemical tools

Figueroa-Valverde Lauro, Díaz-Cedillo Francisco, Ortega-Morales Otto, García-Cervera Elodia, Rosas-Nexticapa Marcela, Pool-Gómez Eduardo, Lopéz-Ramos Maria, Rodriguez-Hurtado Fernanda, Chan-Salvador Marissa
PMID: 27154751   DOI: 10.1016/j.steroids.2016.04.012

Abstract

This study involved the synthesis of several new derivatives of progesterone, 11a-hydroxyprogesterone, 11a-t-butyldimethylsilanyloxyprogesterone, and andrenosterone. The new derivatives were prepared by condensation of the 4-en-3-one moiety of the four steroids with 2-hydroxy-1-naphthaldehyde to afford a series of 4-(R)-hydroxy-(2-hydroxynaphtalen-1-yl) adducts. These adducts were further modified by cyclization reactions of the dihydroxynaphthalenyl moieties with succinic acid, and the resulting cyclic succinates were then condensed with ethylenediamine to form imine derivatives at all available carbonyl groups. These compounds were then derivatized by N-acylation of the 11- and 17-imine nitrogens with chloroacetyl chloride and the resulting chloroacetamides were then condensed with 2-hydroxy-1-napthaldehyde in Darzens-type reactions forming the corresponding epoxy acetamides in the side chains. In addition, the chemical structure of steroid derivatives was confirmed by NMR spectroscopic data.


Cysteine cyclic pyrrole-imidazole polyamide for sequence-specific recognition in the DNA minor groove

Hironobu Morinaga, Toshikazu Bando, Toshiki Takagaki, Makoto Yamamoto, Kaori Hashiya, Hiroshi Sugiyama
PMID: 21985474   DOI: 10.1021/ja207440p

Abstract

Pyrrole-imidazole (PI) polyamides are small DNA-binding molecules that can recognize predetermined DNA sequences with high affinity and specificity. Hairpin PI polyamides have been studied intensively; however, cyclic PI polyamides have received less attention, mainly because of difficulties with their synthesis. Here, we describe a novel cyclization method for producing PI polyamides using cysteine and a chloroacetyl residue. The cyclization reaction is complete within 1 h and has a high conversion efficiency. The method can be used to produce long cyclic PI polyamides that can recognize 7 bp DNA sequences. A cyclic PI polyamide containing two β-alanine molecules had higher affinity and specificity than the corresponding hairpin PI polyamide, demonstrating that the cyclic PI polyamides can be used as a new type of DNA-binding molecule.


New hydrazines with sulphonamidic structure: synthesis,characterization and biological activity

Oana Maria Parasca, Florentina Lupascu, Cornelia Vasile, M Mares, V Nastasa, Lenuta Profire
PMID: 24505922   DOI:

Abstract

Infections caused by bacterial species are common in immunocompromised patients and carry significant treatment costs and mortality. The emerging resistance of microorganisms to some synthetic antimicrobial agents makes it necessary to continue the research for new antimicrobial drugs.
To design new sulphonamide compounds with potential antibacterial and antioxidant activity.
New N-hydrazino acetyl-sulphonamides were prepared by condensation of some sulphonamides with chloroacetyl chloride and amination of intermediate compounds with hydrazine hydrate.
The synthesized compounds were screened for their antibacterial activity against Gram positive (Klebsiellapneumoniae. Proteus vulgaris, Citrobacter freundii, Enterobacter cloacae, Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis) and Gram negative bacterial strains (Pseudomonas aeruginosa, Escherichia coli). Some of them were found to have good antibacterial activity. The antioxidant activity of these compounds was also tested using different methods: total antioxidant capacity, reducing power, and DPPH radical scavenging activity.
Chemical modulations performed on sulphonamide structure have a good influence on the biological activity of the synthesized compounds, especially on their antioxidant effects.


[Three cases of acute chloroacetyl chloride poisoning]

Jian-Fang Zou, Juan Li, Yi-Pu Sun
PMID: 19272254   DOI:

Abstract




[Preparation of aminated porous resin and for bilirubin adsorption]

Yuanpi Xiao, Jianbo Qu, Jiaxing Wang, Guanghui Ma, Huiying Zhao
PMID: 19637640   DOI:

Abstract

Polystyrene microspheres (PS) were successfully prepared by suspension polymerization processes. Chloroacetylated polystyrene has been prepared by Friedel-Crafts acetylation of PS with chloroacetyl chloride. In this report, carcinogenic compound (chloromethylether etc.) was avoided. The effects of solvent, catalyst, acylating agent and reaction time were studied. Novel adsorption resins were obtained by synthesis of chloroacetylated polystyrene with amine. The influences of solvent, amine reagent and reaction time on ion exchange capacity were investigated. Under the optimized reaction condition, the ion exchange capacity of the prepared resins was 4.1587 mmol/g. The maximum amount of adsorbed bilirubin was 30.85 mg/g, the adsorption percentage was 80%.


Photobactericidal plastic films based on cellulose esterified by chloroacetate and a cationic porphyrin

Mohammed Krouit, Robert Granet, Pierre Krausz
PMID: 18954991   DOI: 10.1016/j.bmc.2008.10.010

Abstract

The synthesis and characterisation of pyridinium porphyrinic chloroacetyl cellulose ester chlorides, where photosensitizing agents are covalently bounded to the polymeric chain, is presented in this paper. First, cellulose was homogenously converted into chloroacetate cellulose ester in DMAc/LiCl solvent by using chloroacetyl chloride. The complete substitution of cellulose was achieved using 7equiv of chloroacetyl chloride for a 2h reaction at room temperature. The absence of base did not prove detrimental to reaction. The grafting of monopyridyltritolylporphyrin onto chloroacetate cellulose ester was then realised by alkylation of the photosensitizer in DMF. These new plastic films were found to be thermostable up to 55 degrees C; higher temperatures led to progressive deacetylation. First results of their photobactericidal activity against Staphylococcus aureus and Escherichia coli strains are very encouraging. Such materials could find applications in medical environments as an alternative to overcome the rampant bacterial multiresistance to classical antibiotics.


Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones

Ameya A Chavan, Nandini R Pai
PMID: 18065951   DOI: 10.3390/12112467

Abstract

2-Aminobenzothiazole-6-carboxylic acid (1), on condensation with chloroacetyl chloride yielded 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid (2), which on amination with hydrazine hydrate yielded in turn 2-(2-hydrazinoacetylamino)benzo-thiazole-6-carboxylic acid (3). Compound 3, on condensation with various aromatic aldehydes afforded a series of 2-{2-[N'-(arylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acids 4a-h, which upon dehydrative annulation in the presence of chloroacetyl chloride and triethylamine yielded 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids 5a-h. The synthesized compounds 4a-h and 5a-h were screened for their antibacterial activity against four microorganisms: Staphylococcus aureus (Gram positive), Bacillus subtilis (Gram positive), Psuedomonas aeruginosa (Gram negative) and Escherichia coli (Gram negative). They were found to exhibit good to moderate antibacterial activity. The antifungal activity of these compounds were also tested against three different fungal species. None of them were active against the species tested.


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